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molecular formula C11H23NO B8746105 6-Undecanone oxime CAS No. 32504-26-0

6-Undecanone oxime

Cat. No. B8746105
M. Wt: 185.31 g/mol
InChI Key: HRGRUCGUHMULFW-UHFFFAOYSA-N
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Patent
US03960955

Procedure details

Using the general procedure described in Sedgwick, Organic Chemistry of Nitrogen, pages 169-175 (1937 Edition), 1.2 moles of 6-undecanone is reacted with an alcohol solution of 1 mole of hydroxylamine at room temperature to produce 0.8 moles of 6-undecanone oxime, ##EQU1## contaminated with 3.5% 6-undecanone.
Quantity
1.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=O)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[NH2:13][OH:14]>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[N:13][OH:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
1.2 mol
Type
reactant
Smiles
CCCCCC(CCCCC)=O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mol
Type
reactant
Smiles
NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCC(CCCCC)=NO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mol
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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